5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone
カタログ番号 B606334
CAS番号:
893449-38-2
分子量: 485.21
InChIキー: HXNBAOLVPAWYLT-OVCLIPMQSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
The compound “5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone” has a molecular formula of C17H11Br2NO2S2 . It is also known by other names such as PRL-3 Inhibitor I and BR-1 . The molecular weight of the compound is 485.2 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The IUPAC name for the compound is (5E)-5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 485.2 g/mol . It has a computed XLogP3-AA value of 5.6, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass are 484.85775 g/mol and 482.85980 g/mol respectively . The topological polar surface area is 95.7 Ų .科学的研究の応用
-
- Application : This compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
- Results or Outcomes : The outcomes of these applications are the production of an αvβ3 antagonist and a somatostatin sst 3 receptor antagonist, which have potential therapeutic applications .
-
2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
- Application : This compound is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
- Results or Outcomes : The outcome of this application is the production of Canagliflozin, a drug used for the treatment of type 2 diabetes mellitus .
- 5-Bromo-2-methoxypyridine
- Application : This compound is used as a ligand for central nicotinic acetylcholine receptor. It’s also used in a novel synthetic approach to anti-HIV active integrase inhibitors .
- Results or Outcomes : The outcomes of these applications are the production of a ligand for central nicotinic acetylcholine receptor and an anti-HIV active integrase inhibitor .
- 5-Bromo-2-methoxypyridine
- Application : This compound is used as a ligand for central nicotinic acetylcholine receptor. It’s also used in a novel synthetic approach to anti-HIV active integrase inhibitors .
- Results or Outcomes : The outcomes of these applications are the production of a ligand for central nicotinic acetylcholine receptor and an anti-HIV active integrase inhibitor .
特性
IUPAC Name |
(5E)-5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNBAOLVPAWYLT-OVCLIPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=S)S3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PRL-3 Inhibitor I | |
CAS RN |
893449-38-2 | |
Record name | PRL-3 inhibitor I | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
For This Compound
12
Citations
Prostate carcinoma (PCa) is one of the most frequently diagnosed cancers in US men causing
an estimated 30,000 deaths annually. The primary cause for deaths related to PCa is the …
Number of citations: 0
aacrjournals.org
We identified that GATA zinc finger domain containing 1 (GATAD1), a transcriptional factor,
was significantly up‐regulated in hepatocellular carcinoma (HCC) through gene amplification…
Number of citations: 15
aasldpubs.onlinelibrary.wiley.com
Protein phosphorylation is an essential mechanism for human health and disease, which is
regulated by the coordinated activities of kinases and phosphatases. 1 Protein …
Number of citations: 3
www.researchgate.net
Background PRL-3 is a phosphatase implicated in oncogenesis in multiple cancers. In
some cancers, notably carcinomas, PRL-3 is also associated with inferior prognosis and …
Number of citations: 34
link.springer.com
Protein tyrosine phosphatases (PTPs) undeniably have a central role in the development
and progression of human cancers. Historically, however, PTPs have not been viewed as …
Number of citations: 37
www.sciencedirect.com
Cancer cells are well-known for their capacity to adapt their metabolism to their increasing
energy demands which is necessary for tumor progression. This is no different for Multiple …
Number of citations: 7
ehoonline.biomedcentral.com
Background Phosphatase of regenerating liver-3 (PRL-3) is implicated in oncogenesis of
hematological and solid cancers. PRL-3 expression increases metastatic potential, …
Number of citations: 11
link.springer.com
Phosphatase of regenerating liver-3 (PRL-3/PTP4A3) is upregulated in multiple cancers,
including BCR-ABL1-and ETV6-RUNX-positive acute lymphoblastic leukemia (ALL). With this …
Number of citations: 18
www.ncbi.nlm.nih.gov
Cancer cells often depend on microenvironment signals from molecules such as cytokines
for proliferation and metabolic adaptations. PRL‐3, a cytokine‐induced oncogenic …
Number of citations: 21
ntnuopen.ntnu.no
Multiple myeloma (MM) is a neoplastic proliferation of bone marrow plasma cells. PRL-3 is
a phosphatase induced by interleukin (IL)-6 and other growth factors in MM cells and …
Number of citations: 34
www.ncbi.nlm.nih.gov
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。